![molecular formula C16H17N3O5S B4184678 4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-3-carboxamide](/img/structure/B4184678.png)
4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-3-carboxamide
Vue d'ensemble
Description
4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide is an organic compound with a complex structure that includes a thiophene ring, nitrophenoxy group, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Nitrophenoxy Group: This step involves nucleophilic substitution reactions where the nitrophenoxy group is introduced using reagents like 4-nitrophenol and appropriate coupling agents.
Formation of the Propanoyl Amide: This involves the reaction of the intermediate with propanoyl chloride or similar reagents to form the final amide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene ring or the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and temperatures.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted thiophene or nitrophenoxy derivatives.
Applications De Recherche Scientifique
4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity, leading to altered cellular responses.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxamide
- 4,5-Dimethyl-2-{[(4-nitrophenoxy)butanoyl]amino}-3-thiophenecarboxamide
- 4,5-Dimethyl-2-{[(4-nitrophenoxy)benzoyl]amino}-3-thiophenecarboxamide
Uniqueness
4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
4,5-dimethyl-2-[2-(4-nitrophenoxy)propanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-8-10(3)25-16(13(8)14(17)20)18-15(21)9(2)24-12-6-4-11(5-7-12)19(22)23/h4-7,9H,1-3H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTQPRFCXLPWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)
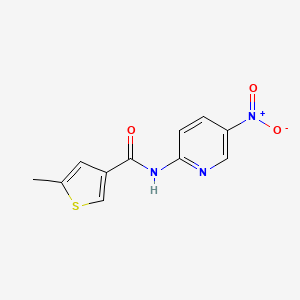
![N-(3-pyridinylmethyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4184606.png)

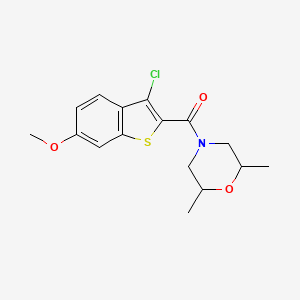
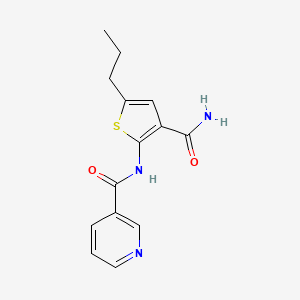

![1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(PHENYLSULFANYL)-1-ETHANONE](/img/structure/B4184660.png)
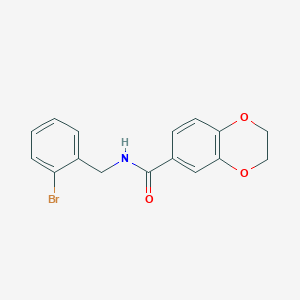
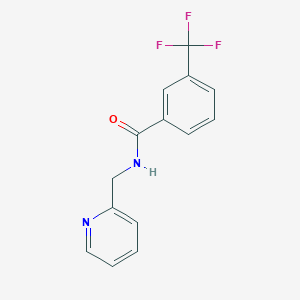
![3-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4184672.png)
![N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B4184685.png)
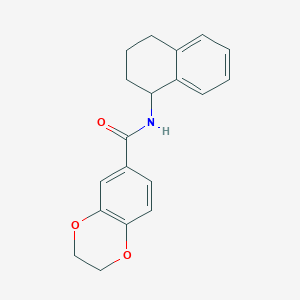
![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
